

Physical and chemical properties of 5-Bromo-2,3-dimethoxybenzoic acid

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Compound of Interest

Compound Name: 5-Bromo-2,3-dimethoxybenzoic acid

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An In-depth Technical Guide to 5-Bromo-2,3-dimethoxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

December 26, 2025

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of **5-Bromo-2,3-dimethoxybenzoic acid** (CAS No. 72517-23-8). It is a valuable building block in organic synthesis, particularly in the development of novel pharmaceutical compounds and other fine chemicals.^[1] This document consolidates available data on its physicochemical characteristics, spectral information, and a detailed synthetic approach. All quantitative data is presented in structured tables for clarity and ease of comparison. Additionally, a detailed experimental workflow for its synthesis is provided, accompanied by a Graphviz visualization to aid in understanding the process.

Chemical and Physical Properties

5-Bromo-2,3-dimethoxybenzoic acid is a halogenated and methoxy-substituted aromatic carboxylic acid. These substitutions significantly influence its reactivity, solubility, and potential biological activity. The presence of the carboxylic acid group provides a site for derivatization,

such as esterification and amidation, while the bromine atom can participate in various cross-coupling reactions, making it a versatile intermediate in medicinal chemistry.^[1]

Physicochemical Properties

A summary of the key physicochemical properties of **5-Bromo-2,3-dimethoxybenzoic acid** is presented in Table 1. While experimental data for some properties are limited, available information from various chemical suppliers has been compiled.

Table 1: Physicochemical Properties of **5-Bromo-2,3-dimethoxybenzoic acid**

Property	Value	Source
CAS Number	72517-23-8	[2][3]
Molecular Formula	C ₉ H ₉ BrO ₄	[1][2]
Molecular Weight	261.07 g/mol	[1][2]
Appearance	Solid	-
Melting Point	120 °C	-
Boiling Point	348.1 °C at 760 mmHg	[4]
Solubility	Sparingly soluble in water. Solubility in organic solvents is not quantitatively reported but is expected in common polar organic solvents.	-
pKa	Not experimentally determined. Estimated to be in the range of 3-4 based on the benzoic acid moiety.	-

Spectral Data

Spectroscopic analysis is crucial for the structural elucidation and purity assessment of **5-Bromo-2,3-dimethoxybenzoic acid**. While full spectral data is not publicly available, several

chemical suppliers indicate the availability of ^1H NMR, ^{13}C NMR, IR, and Mass Spectra for this compound.^[5] The expected spectral characteristics are summarized in Table 2.

Table 2: Expected Spectroscopic Data for **5-Bromo-2,3-dimethoxybenzoic acid**

Spectroscopy	Expected Features
^1H NMR	Signals corresponding to two aromatic protons, two methoxy groups, and one carboxylic acid proton.
^{13}C NMR	Signals for the carboxyl carbon, aromatic carbons (including bromine- and methoxy-substituted carbons), and two methoxy carbons.
IR Spectroscopy	Characteristic absorptions for O-H stretching (broad, from the carboxylic acid), C=O stretching (from the carboxylic acid), C-O stretching (from the methoxy and carboxylic acid groups), and C-Br stretching.
Mass Spectrometry	A molecular ion peak $[\text{M}]^+$ corresponding to the molecular weight (261.07 g/mol) with a characteristic isotopic pattern due to the presence of one bromine atom (^{79}Br and ^{81}Br).

Experimental Protocols

The synthesis of **5-Bromo-2,3-dimethoxybenzoic acid** can be achieved in a two-step process starting from o-vanillin. The first step involves the synthesis of the intermediate, 5-bromo-2,3-dimethoxybenzaldehyde, which is then oxidized to the final product.

Synthesis of 5-bromo-2,3-dimethoxybenzaldehyde

This protocol is adapted from a published procedure for the synthesis of 5-bromo-2,3-dimethoxybenzaldehyde.^[6]

Materials:

- o-Vanillin
- Sodium acetate
- Glacial acetic acid
- Bromine
- Dichloromethane
- 2% Sodium carbonate solution
- Magnesium sulfate
- 5-bromo-2-hydroxy-3-methoxybenzaldehyde
- Potassium carbonate (K_2CO_3)
- Dry Dimethylformamide (DMF)
- Methyl iodide

Procedure:

Step 1: Bromination of o-Vanillin

- To a reaction mixture containing o-vanillin (1.0 g, 6.58 mmol) and sodium acetate (1.67 g) in glacial acetic acid (20 mL), a solution of bromine (1.16 g, 7.25 mmol) in acetic acid (10 mL) is added.[\[6\]](#)
- After stirring for 1 hour, the solvent is removed under reduced pressure.[\[6\]](#)
- The residue is washed with water and extracted with dichloromethane.[\[6\]](#)
- The organic extract is washed with 2% Na_2CO_3 solution and water, then dried over $MgSO_4$.
[\[6\]](#)
- The solvent is evaporated to yield 5-bromo-2-hydroxy-3-methoxybenzaldehyde.[\[6\]](#)

Step 2: Methylation of 5-bromo-2-hydroxy-3-methoxybenzaldehyde

- To a solution of 5-bromo-2-hydroxy-3-methoxybenzaldehyde (1.0 g, 4.3 mmol) and K_2CO_3 (0.893 g) in dry DMF (5 mL), methyl iodide (0.40 mL, 6.50 mmol) is added.[6]
- The mixture is stirred for 4 hours at room temperature.[6]
- The reaction is quenched with water, and the organic phase is extracted with diethyl ether.[6]
- The organic extract is dried over anhydrous sodium sulfate.[6]
- The solvent is removed to yield 5-bromo-2,3-dimethoxybenzaldehyde as a white solid.[6]

Oxidation of 5-bromo-2,3-dimethoxybenzaldehyde to 5-Bromo-2,3-dimethoxybenzoic acid

This is a general protocol for the oxidation of a substituted benzaldehyde to a carboxylic acid using potassium permanganate. This method is widely used for its effectiveness, though other methods like Pinnick oxidation or Tollens' reagent can also be employed.

Materials:

- 5-bromo-2,3-dimethoxybenzaldehyde
- Potassium permanganate (KMnO_4)
- Sodium hydroxide (NaOH) or Sodium carbonate (Na_2CO_3)
- Hydrochloric acid (HCl) or Sulfuric acid (H_2SO_4)
- Sodium bisulfite (NaHSO_3) (for quenching)
- Suitable organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
- Water

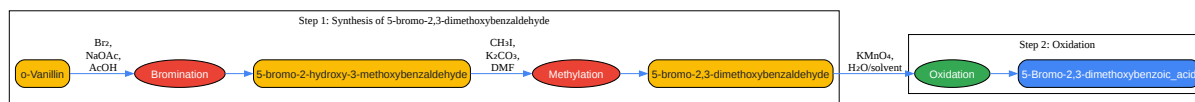
Procedure:

- Dissolve 5-bromo-2,3-dimethoxybenzaldehyde in a suitable solvent (e.g., acetone or a mixture of t-butanol and water).
- Prepare an aqueous solution of potassium permanganate, typically with a slight excess (1.1-1.5 equivalents per equivalent of aldehyde). A small amount of a base like NaOH or Na₂CO₃ can be added to the permanganate solution.
- Slowly add the potassium permanganate solution to the aldehyde solution with vigorous stirring. The reaction is exothermic, so cooling in an ice bath may be necessary to maintain a controlled temperature (typically between 0-20 °C).
- Continue stirring until the purple color of the permanganate has disappeared, indicating the completion of the reaction. This may take several hours.
- Quench the reaction by adding a small amount of sodium bisulfite solution to destroy any excess permanganate and the manganese dioxide (MnO₂) byproduct.
- Acidify the reaction mixture with a mineral acid (e.g., dilute HCl or H₂SO₄) to a pH of approximately 2. This will precipitate the carboxylic acid.
- Collect the crude **5-Bromo-2,3-dimethoxybenzoic acid** by vacuum filtration.
- Wash the solid with cold water to remove any inorganic salts.
- The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water or acetic acid/water.

Mandatory Visualizations

Synthetic Workflow

The following diagram illustrates the two-step synthesis of **5-Bromo-2,3-dimethoxybenzoic acid** from o-vanillin.



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Caption: Synthetic workflow for **5-Bromo-2,3-dimethoxybenzoic acid**.

Conclusion

5-Bromo-2,3-dimethoxybenzoic acid is a key synthetic intermediate with significant potential for applications in drug discovery and materials science. This technical guide provides a consolidated resource of its known physical and chemical properties, along with a detailed synthetic route. The information presented herein, including the structured data tables and the visualized experimental workflow, is intended to be a valuable tool for researchers and scientists working with this compound. Further experimental investigation is warranted to fully characterize its solubility in various solvents and to determine its pKa value, which would further enhance its utility in synthetic and medicinal chemistry.

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